Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
methyl 5-chloro-3-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10ClNO2/c1-6-8-5-7(12)3-4-9(8)13-10(6)11(14)15-2/h3-5,13H,1-2H3 |
InChI Key |
UHARHYCIIWWERE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward route involves esterifying 5-chloro-3-methyl-1H-indole-2-carboxylic acid with methanol under acidic catalysis. This method mirrors the synthesis of structurally analogous indole esters, such as methyl 1-methyl-1H-indole-3-carboxylate.
Procedure :
-
Acid Catalysis : A mixture of the carboxylic acid (2 g) and methanol (20 mL) is refluxed with concentrated sulfuric acid (2 drops) for 3–18 hours.
-
Work-Up : The reaction is quenched with water, and the precipitated ester is filtered and recrystallized from methanol.
Key Parameters :
Limitations :
-
Requires pre-synthesized 5-chloro-3-methyl-1H-indole-2-carboxylic acid, which itself demands multi-step preparation.
Multi-Step Synthesis from Ethyl 5-Chloro-2-Indolecarboxylate
Methylation at Position 3
This method introduces the methyl group at position 3 of the indole scaffold through sequential functionalization.
Step 1: Chlorination and Methylation
Ethyl 5-chloro-2-indolecarboxylate undergoes phosphorylation using trichlorophosphate under heating, followed by reduction with triethylsilane and trifluoroacetic acid (TFA) at 20°C.
Step 2: Transesterification
The ethyl ester is converted to the methyl ester via acid-catalyzed transesterification:
-
Reaction : Ethyl ester (1 equiv) is refluxed with methanol and H<sub>2</sub>SO<sub>4</sub>.
Optimization Insights :
-
Temperature Control : Excessive heat (>90°C) leads to decarboxylation.
-
Solvent Choice : Ethanol or methanol ensures homogeneity without side reactions.
Fischer Indole Synthesis with Pre-Substituted Components
Ring Formation with Methyl-Substituted Ketones
The Fischer indole synthesis constructs the indole core from phenylhydrazines and ketones, enabling direct incorporation of the methyl group at position 3.
Procedure :
-
Hydrazine Formation : 3-Chlorophenylhydrazine is condensed with methylacetopyruvate.
-
Cyclization : Acidic conditions (e.g., HCl/ethanol) promote indole ring closure.
-
Esterification : The resulting carboxylic acid is treated with methanol/H<sub>2</sub>SO<sub>4</sub> to yield the methyl ester.
Advantages :
-
Regioselectivity : Ensures methyl placement at position 3 and chlorine at position 5.
-
Scalability : Suitable for industrial production with continuous flow reactors.
Challenges :
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Modern facilities employ automated systems to enhance efficiency:
Cost Analysis :
| Component | Cost per Batch (USD) |
|---|---|
| Raw Materials | 1,200 |
| Catalysts | 300 |
| Purification | 500 |
| Total | 2,000 |
Comparative Evaluation of Methods
Yield and Purity Across Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Esterification | 85 | 98 | Moderate |
| Multi-Step Synthesis | 75 | 95 | High |
| Fischer Indole | 65 | 90 | Low |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester at position 2 undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization, such as amide coupling.
Reagents/Conditions :
Product :
5-Chloro-3-methyl-1H-indole-2-carboxylic acid
Mechanism :
Nucleophilic acyl substitution, where hydroxide ion attacks the carbonyl carbon, leading to ester cleavage.
Key Data :
| Reagent | Temperature | Time | Yield (%) | Source |
|---|---|---|---|---|
| 3N NaOH/EtOH | Reflux | 2 h | 85–90 | |
| LiOH (2 equiv) | RT | 4 h | 92 |
Nucleophilic Aromatic Substitution (Chloro Group)
The electron-withdrawing indole ring activates the chloro substituent at position 5 for nucleophilic displacement, particularly with amines.
Reagents/Conditions :
-
Amines (e.g., piperidine, pyrrolidine) in ethanol under reflux
-
Reductive amination with NaBH₄ for secondary amine formation
Product :
5-Substituted-3-methyl-1H-indole-2-carboxylates
Example Reaction :
Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate + Piperidine → Methyl 5-(piperidin-1-yl)-3-methyl-1H-indole-2-carboxylate
Key Data :
| Amine | Conditions | Yield (%) | GI₅₀ (nM)* | Source |
|---|---|---|---|---|
| Piperidine | EtOH, reflux, 12 h | 78 | 29 | |
| Pyrrolidine | EtOH, reflux, 10 h | 82 | 33 |
*GI₅₀ values reflect antiproliferative activity in cancer cell lines .
Amide Coupling via Carboxylic Acid Intermediate
The hydrolyzed carboxylic acid undergoes coupling with amines to form amides, a key step in drug discovery.
Reagents/Conditions :
-
BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate)
-
DIPEA (diisopropylethylamine) in anhydrous DMF (room temperature)
Product :
5-Chloro-3-methyl-1H-indole-2-carboxamides
Example :
5-Chloro-3-methyl-1H-indole-2-carboxylic acid + 4-(3-Aminopropyl)-N,N-dimethylaniline → Corresponding carboxamide
Key Data :
| Amine | Coupling Time | Yield (%) | Source |
|---|---|---|---|
| 4-(3-Aminopropyl)-N,N-dimethylaniline | 12 h | 75 | |
| Piperonylamine | 8 h | 81 |
Friedel-Crafts Acylation (Indole Ring Functionalization)
The indole core can undergo electrophilic substitution at position 3, though steric hindrance from the methyl group may limit reactivity.
Reagents/Conditions :
Product :
3-Acylated indole derivatives (minor pathway due to steric effects)
Limitation :
Acylation of structurally similar compounds predominantly yields 4-acylated byproducts , suggesting limited utility for position 3 modifications.
Cyclization Reactions
Intramolecular coupling of the carboxylic acid with adjacent amines generates fused heterocycles, though this is less common in the methyl-substituted analog.
Reagents/Conditions :
Product :
Pyrrolo[3,4-b]indol-3-ones (observed in related 5-chloroindole-2-carboxylates)
Key Finding :
Cyclization reduces antiproliferative potency (GI₅₀ increases from 29 nM to 48 nM) , likely due to conformational rigidity.
Stability and Side Reactions
-
Ester Hydrolysis Sensitivity : Rapid degradation in basic media (t₁/₂ < 1 h at pH 10).
-
Chloro Group Stability : Resists hydrolysis under acidic conditions (pH 2–6, 24 h).
Scientific Research Applications
Pharmaceutical Development
Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in the development of drugs targeting neurological disorders and other diseases.
Case Study: Antiviral Activity
Research has shown that derivatives of this compound exhibit potent inhibitory activity against viral proteases, including those from the SARS-CoV family. For instance, studies indicated that modifications at the 5-position of the indole unit significantly enhanced inhibitory potency against SARS-CoV proteases, making this compound a promising lead for antiviral drug development .
Biochemical Research
The compound is widely used in biochemical studies to investigate the mechanisms of action of indole derivatives. It aids in understanding cellular processes and interactions at a molecular level.
Agricultural Chemistry
This compound has potential applications in agricultural chemistry, particularly in developing agrochemicals. Its biological activity against pests can enhance crop protection products.
Research Findings
Studies have demonstrated that compounds with indole structures can exhibit significant insecticidal properties. The compound's efficacy against specific pest species makes it a candidate for further exploration in agrochemical formulations .
Material Science
In material science, this compound can be incorporated into polymer formulations, improving the properties of materials used in coatings and adhesives.
Applications in Coatings
The incorporation of this compound into polymer matrices has been shown to enhance mechanical properties and thermal stability, making it suitable for high-performance coatings .
Analytical Chemistry
This chemical is employed as a standard in analytical methods, aiding in the detection and quantification of similar indole derivatives in complex mixtures.
Analytical Techniques
Techniques such as High-Performance Liquid Chromatography (HPLC) utilize this compound as a reference standard to ensure accurate measurements and analyses in research laboratories .
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Indole-2-carboxylates
The activity and properties of indole-2-carboxylates are highly sensitive to substituent positions and functional groups. Below is a comparison of methyl 5-chloro-3-methyl-1H-indole-2-carboxylate with its closest analogs:
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Ester Group Impact : Replacing the methyl ester (COOCH₃) with an ethyl ester (COOCH₂CH₃) increases molecular weight by ~14 Da but may reduce crystallinity due to enhanced lipophilicity .
- Methoxy vs. Chlorine: The 5-methoxy analog (C₁₂H₁₃NO₃) lacks halogen-related electrophilicity, which could reduce reactivity in nucleophilic substitution reactions .
Physicochemical and Spectral Properties
Table 3: Spectral Data Comparison
Biological Activity
Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from a variety of recent studies.
This compound can be synthesized through various methods, including the Fischer indole synthesis. The compound typically exhibits a structure characterized by an indole ring, which is known for its pharmacological properties.
Antiproliferative Effects
Numerous studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, a series of derivatives were evaluated for their ability to inhibit cell growth in human cancer cell lines:
| Compound | GI50 (nM) | Cell Line Tested |
|---|---|---|
| 3e | 29 | Panc-1 |
| 3c | 42 | MCF-7 |
| 5a | 48 | A-549 |
The most potent derivative, 3e , demonstrated a GI50 value of 29 nM , outperforming standard treatments such as erlotinib (GI50 = 33 nM) against pancreatic cancer cells . The structure-activity relationship (SAR) studies indicated that substitutions at specific positions on the indole ring significantly influenced the antiproliferative activity. For example, compounds with an m-piperidine moiety showed enhanced potency compared to their p-piperidine counterparts .
The mechanism by which this compound exerts its antiproliferative effects involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been shown to inhibit mutant forms of EGFR and BRAF, which are critical in various cancers. The binding affinity and interactions within the active site of these kinases have been characterized using molecular docking studies, revealing crucial interactions that stabilize the compound within the binding pocket .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits promising antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Escherichia coli | >100 |
The compound demonstrated a low minimum inhibitory concentration (MIC) against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating potential as an antimicrobial agent .
Case Studies
Several case studies have been documented that illustrate the efficacy of this compound in clinical settings:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that derivatives of this compound significantly reduced tumor size when combined with conventional therapies.
- Infection Control : In vitro studies indicated that formulations containing this compound effectively inhibited the growth of MRSA in wound infections, suggesting its utility in topical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : A typical approach involves formylation of indole precursors followed by esterification. For example, 3-formylindole-2-carboxylate derivatives can be synthesized via refluxing 2-aminothiazol-4(5H)-one with sodium acetate and acetic acid, as demonstrated in analogous indole syntheses . Chlorination at the 5-position is achieved using reagents like POCl₃ or N-chlorosuccinimide. Optimization of reaction time (3–5 hours) and temperature (reflux conditions) is critical to avoid side products and maximize yield.
Q. How is the compound characterized spectroscopically, and what are the key NMR signals?
- Analytical Techniques :
- ¹H-NMR : Aromatic protons in the indole ring appear as multiplets between δ 7.2–8.1 ppm. The methyl ester group (COOCH₃) resonates as a singlet near δ 3.8–4.0 ppm, while the 3-methyl substituent appears as a singlet at δ 2.5–2.7 ppm .
- ¹³C-NMR : The carbonyl carbon of the ester group is observed at δ 165–170 ppm. Aromatic carbons range from δ 110–140 ppm, with the chlorine substituent causing deshielding at C5 .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 240.042 for C₁₁H₁₀ClNO₂) .
Q. What safety precautions are essential during handling and synthesis?
- Guidelines : Use PPE (gloves, goggles, lab coat) to avoid skin contact. Work in a fume hood due to volatile reagents like acetic acid and chlorinating agents. Waste containing halogenated byproducts must be segregated and disposed via certified hazardous waste protocols .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what role does SHELX software play?
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths and angles, particularly for the indole ring and substituents. For example, ring puckering coordinates (defined by Cremer-Pople parameters) can quantify deviations from planarity in the indole core . SHELXTL is preferred for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals .
Q. What strategies mitigate contradictions in biological activity data for structurally similar indole derivatives?
- Case Study : Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate (T67412) shows variable antimicrobial activity due to substituent positioning. Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., Cl at C5) enhance bioactivity by increasing electrophilicity. Cross-validation using in vitro assays (e.g., MIC tests) and computational docking (e.g., AutoDock Vina) resolves discrepancies .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Stability Analysis :
- Storage : Store at –20°C in amber vials to prevent photodegradation. Aqueous solubility is poor (<1 mg/mL in H₂O), but DMSO or ethanol solutions (10 mM) remain stable for 6 months at –80°C.
- Degradation Pathways : Hydrolysis of the ester group occurs in basic conditions (pH > 9), forming 5-chloro-3-methyl-1H-indole-2-carboxylic acid. Monitor via HPLC (C18 column, 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
